4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
Properties
IUPAC Name |
4-benzylsulfanyl-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2S/c1-29-20-10-7-17(8-11-20)23-27-24-21(14-18-13-19(26)9-12-22(18)30-24)25(28-23)31-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWHMDQMLMMKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=N2)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure features three critical substituents:
- 4-Benzylsulfanyl group : Introduced via nucleophilic substitution or cyclization with sulfur-containing reagents.
- 7-Bromo group : Likely incorporated during chromene ring formation via electrophilic bromination.
- 2-(4-Methoxyphenyl) group : Integrated through arylidene malononitrile intermediates or cross-coupling reactions.
Retrosynthetic disconnection (Scheme 1) suggests two plausible routes:
- Chromeno[2,3-d]pyrimidine core assembly followed by late-stage functionalization.
- Pre-functionalized chromene intermediates cyclized with formamidine derivatives.
Synthetic Pathways and Methodological Variations
Two-Step Cyclocondensation Approach
Adapted from the synthesis of 5H-chromeno[2,3-d]pyrimidines, this method involves:
Step 1: Synthesis of 2-Amino-3-Cyano-4H-Chromene
- Reactants : 5-Bromo-2-hydroxybenzaldehyde, malononitrile, and 4-methoxyphenylacetonitrile.
- Conditions : Piperidine-catalyzed Knoevenagel-Michael cyclocondensation under solvent-free microwave irradiation.
- Mechanism : Arylidene malononitrile formation → Michael addition → intramolecular cyclization (Scheme 2).
Step 2: Cyclization with Benzylsulfanyl-Formamidine
Post-Cyclization Functionalization
For late-stage introduction of the benzylsulfanyl group:
Step 1: Synthesis of 4-Chloro Chromenopyrimidine
- Reactants : 7-Bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-amine.
- Conditions : Treatment with POCl₃/PCl₅ to convert the 4-amino group to 4-chloro.
Step 2: Thioetherification
- Reactants : 4-Chloro intermediate, benzyl mercaptan.
- Conditions : Base (e.g., K₂CO₃) in DMF at 80°C.
- Mechanism : SNAr displacement of chloride by benzylthiolate.
Yield : 60–75% (based on similar thioetherifications).
Green Synthesis Using Ionic Liquids
A solvent-free approach inspired by Simijonović et al.:
- Catalyst : Diethanolammonium chloroacetate ([HDEA][ClAc]).
- Reactants : 5-Bromosalicylaldehyde, barbituric acid derivative, benzylthiol.
- Conditions : Reflux in water:ethanol (1:1 v/v) with 20 mol% catalyst.
- Outcome : One-pot pseudo-three-component reaction forms the chromenopyrimidine core with in situ thiol incorporation.
Optimization and Reaction Parameter Analysis
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Core Formation via Cyclocondensation
The chromeno-pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example:
- Precursor assembly : 5-Bromo-2,3-diaminopyridine derivatives react with ethyl pyruvate under reflux in toluene to form pyrido[2,3-b]pyrazin-3-ol intermediates .
- Chromene ring closure : Condensation with salicylaldehyde derivatives under basic conditions yields the fused chromene system .
Table 1: Core Formation Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrido-pyrimidine formation | Ethyl pyruvate, toluene, reflux, N₂ | 73% | |
| Chromene annulation | Salicylaldehyde, K₂CO₃, DMF, 120°C | 40–65% |
Bromination and Halogen-Specific Reactivity
The 7-bromo substituent participates in cross-coupling and nucleophilic substitution:
- Suzuki coupling : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in Pd(PPh₃)₄ catalysis to form biaryl systems .
- Nucleophilic displacement : Bromine at C7 is replaced by amines or thiols under SNAr conditions (e.g., DMF, 80°C) .
Table 2: Bromine Reactivity in Analogous Systems
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C | 7-Aryl derivatives | 60–85% | |
| SNAr with morpholine | Morpholine, DMF, 80°C, 12 h | 7-Morpholino-pyrimidine | 55% |
Benzylsulfanyl Group Transformations
The benzylsulfanyl moiety undergoes oxidation and alkylation:
- Oxidation to sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone .
- Desulfurization : Raney nickel in ethanol reduces the C–S bond to a methylene group .
Table 3: Benzylsulfanyl Reactivity
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfone | mCPBA, CH₂Cl₂, 0°C to RT | Sulfone derivative | 78% | |
| Alkylation with benzyl bromide | K₂CO₃, acetone, reflux | Thioether-functionalized analogs | 65% |
Methoxyphenyl Substituent Modifications
The 4-methoxyphenyl group at C2 is resistant to electrophilic substitution but undergoes demethylation under strong acids:
- Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .
- O-Methylation : Re-methylation with methyl iodide/K₂CO₃ restores the methoxy group .
Chromeno-Pyrimidine Core Reactivity
The fused chromene system exhibits photochemical and thermal stability but undergoes ring-opening under extreme conditions:
- Acid-mediated ring-opening : Concentrated HCl at 100°C cleaves the chromene ring to yield pyrimidine carboxylic acids .
- Radical reactions : Minisci-type alkoxycarbonylation introduces ester groups at C4 under radical initiators (e.g., AgNO₃, persulfate) .
Hypothetical Reaction Pathways
Based on analogous systems, untested reactions include:
Scientific Research Applications
4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes, such as apoptosis and inflammation.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways. Additionally, the compound can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Core Heterocyclic Systems
The chromeno[2,3-d]pyrimidine core distinguishes the target compound from analogs with pyrido[2,3-d]pyrimidine () or pyrrolo[2,3-d]pyrimidine () backbones.
Substituent Analysis
Benzylsulfanyl Group
The benzylsulfanyl group at position 4 is shared with the compound in (2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine). However, in , fluorobenzyl or 2-(4-methoxyphenyl)-2-oxoethyl groups replace the sulfanyl moiety. The sulfur atom in the target compound may reduce aqueous solubility compared to oxygen-containing analogs but could enhance stability against oxidative degradation .
Bromo Substituent
The 7-bromo substituent is unique among the compared compounds. In , a 5-bromo group is present in a pyrimidine-diamine derivative. Bromine’s position affects steric and electronic interactions: the 7-bromo in the target compound may hinder substitution reactions at adjacent positions compared to 5-bromo derivatives .
Methoxyphenyl Group
The 4-methoxyphenyl group at position 2 is analogous to substituents in (4c, 4d) and .
Physicochemical Properties
The target compound’s molecular weight is expected to exceed 400 g/mol due to the chromeno core and bromine atom, compared to 333.45 g/mol for the pyrrolo-pyrimidine in . The bromine atom increases density and may enhance halogen bonding in biological systems, while the benzylsulfanyl group contributes to lipophilicity .
Biological Activity
4-(Benzylsulfanyl)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities. Compounds containing chromene and pyrimidine moieties have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this specific compound.
Chemical Structure
The compound can be represented with the following structural formula:
This structure features a chromeno-pyrimidine core, which is significant for its biological interactions.
Anticancer Activity
Research indicates that chromeno[2,3-d]pyrimidines exhibit notable anticancer properties. A study demonstrated that derivatives of this class can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against human leukemia and colon cancer cells .
Table 1: Anticancer Activity of Chromeno[2,3-d]pyrimidines
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HL-60 | 10 | |
| Compound B | COLO-205 | 15 | |
| This compound | NALM-6 | TBD | Current Study |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 18 | |
| Compound D | Escherichia coli | 15 | |
| This compound | Candida albicans | TBD | Current Study |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example, it has been suggested that chromeno-pyrimidines can inhibit various kinases involved in cancer progression and inflammatory responses. Additionally, their interaction with DNA suggests potential applications in targeting tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of several chromeno derivatives against different cancer cell lines. The results indicated that compounds with a methoxy group at the para position exhibited enhanced activity compared to those without such substitutions .
- Antimicrobial Screening : Another study focused on assessing the antimicrobial efficacy of related chromene compounds against a panel of bacteria and fungi. The findings highlighted that modifications to the sulfanyl group significantly impacted the antimicrobial potency .
Q & A
Basic: What are the recommended methods for synthesizing 4-(benzylsulfanyl)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine?
Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
Core Formation : Construct the chromeno[2,3-d]pyrimidine core via a three-component reaction using catalysts like ferric or sodium complexes (e.g., FeCl₃ or NaOAc) .
Functionalization : Introduce the benzylsulfanyl group via nucleophilic substitution or thiol-alkylation. The bromo substituent may be incorporated through electrophilic bromination or by using pre-brominated intermediates .
Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and reaction time (12–48 hours). Purification often requires column chromatography or recrystallization .
Basic: How should researchers confirm the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- X-ray Crystallography : Use SHELX software for structure refinement to resolve chiral centers and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
Advanced: How can researchers analyze structure-activity relationships (SAR) for this compound’s anticancer activity?
Answer:
SAR studies require systematic modifications and biological assays:
Substituent Variation : Synthesize derivatives with altered groups (e.g., replacing bromo with chloro or methoxy with ethoxy) .
Biological Testing : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays. Compare IC₅₀ values to reference drugs like vinblastine .
Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., tubulin or kinases) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from experimental variables. Mitigate by:
Standardization : Use identical cell lines, assay protocols (e.g., ATP-based vs. MTT), and positive controls .
Dose-Response Curves : Validate activity across a broad concentration range (e.g., 0.1–100 µM) .
Batch Reproducibility : Confirm compound purity (>95% via HPLC) and stability under assay conditions .
Advanced: How can the bromo and benzylsulfanyl groups be leveraged for further functionalization?
Answer:
These groups enable diverse modifications:
- Bromo Group : Participate in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties .
- Benzylsulfanyl Group : Oxidize to sulfone/sulfoxide for polarity modulation or undergo nucleophilic displacement with amines/thiols .
Example Reaction Table :
| Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DMF, 80°C | Replace Br with aryl group |
| Sulfide Oxidation | mCPBA, CH₂Cl₂, 0°C | Convert -S- to -SO₂- |
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at –20°C in anhydrous DMSO (10 mM stock).
- Long-Term : Lyophilize and keep under inert gas (N₂/Ar) at –80°C .
- Stability Monitoring : Regular HPLC checks for degradation (e.g., hydrolysis of methoxyphenyl or sulfanyl groups) .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
Use tools like SwissADME or Schrödinger’s QikProp:
Lipophilicity : Calculate logP to assess membrane permeability .
Metabolic Stability : Predict cytochrome P450 interactions .
Solubility : Use Abraham descriptors to optimize formulation .
Advanced: What crystallographic insights inform the compound’s reactivity?
Answer:
X-ray data reveal:
- Planarity of Chromene Core : Facilitates π-π stacking with biological targets .
- Sulfanyl Group Orientation : Spatial arrangement affects nucleophilic attack susceptibility .
Key Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Dihedral Angle (Chromene-Phenyl) | 15.2° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
